molecular formula C5H6BrN3 B494241 2-Bromo-4-hydrazinylpyridine CAS No. 923547-35-7

2-Bromo-4-hydrazinylpyridine

Cat. No.: B494241
CAS No.: 923547-35-7
M. Wt: 188.03g/mol
InChI Key: PMWBINLNHGCCKR-UHFFFAOYSA-N
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Description

2-Bromo-4-hydrazinylpyridine is an organic compound with the molecular formula C5H6BrN3 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the second position and a hydrazine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-hydrazinylpyridine typically involves the bromination of 4-hydrazinylpyridine. One common method includes the reaction of 4-hydrazinylpyridine with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure the selective substitution at the second position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 4-hydrazinylpyridine is reacted with bromine in a solvent such as acetic acid. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form 2-bromo-4-aminopyridine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products:

    Oxidation: Oxidized pyridine derivatives.

    Reduction: 2-Bromo-4-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-hydrazinylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    2-Bromo-4-aminopyridine: Similar structure but with an amino group instead of a hydrazine group.

    4-Hydrazinylpyridine: Lacks the bromine substitution at the second position.

    2-Chloro-4-hydrazinylpyridine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 2-Bromo-4-hydrazinylpyridine is unique due to the presence of both a bromine atom and a hydrazine group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs.

Properties

IUPAC Name

(2-bromopyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWBINLNHGCCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923547-35-7
Record name 2-bromo-4-hydrazinylpyridine
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